σ1 Receptor Affinity: 2.9-Fold Gain and 3.3-Fold Selectivity Improvement on Replacing Piperidine with Azepane
In a matched-pair spirocyclic ligand series, expanding the piperidine ring (compound 5a) to an azepane ring (compound 23a) increased σ1 receptor affinity from Ki = 1.2 nM to Ki = 0.42 nM, a 2.9-fold gain in potency, while simultaneously improving selectivity over σ2 receptors from 45-fold to 150-fold, a 3.3-fold selectivity enhancement [1]. Although this comparison uses a spirocyclic azepane scaffold rather than azepane-4-carbonitrile itself, it directly quantifies the consequence of the six-to-seven-membered ring expansion that is the core structural differentiator of azepane-4-carbonitrile over piperidine-4-carbonitrile.
| Evidence Dimension | σ1 receptor binding affinity (Ki) and selectivity over σ2 receptor |
|---|---|
| Target Compound Data | Ki(σ1) = 0.42 nM (23a, azepane spirocyclic); selectivity ratio σ2/σ1 = 150-fold |
| Comparator Or Baseline | Ki(σ1) = 1.2 nM (5a, piperidine spirocyclic); selectivity ratio σ2/σ1 = 45-fold |
| Quantified Difference | 2.9-fold affinity increase; 3.3-fold selectivity improvement |
| Conditions | Radioligand competition binding assay; cloned human σ1 and σ2 receptors; spirocyclic tetrahydropyran scaffold with variable N-heterocycle ring size |
Why This Matters
For procurement decisions in neuroscience or oncology drug discovery programs targeting σ receptors, azepane-containing scaffolds offer a quantifiable advantage in both target engagement and off-target discrimination relative to piperidine analogs, reducing the screening burden for selectivity liabilities.
- [1] Gawel, J.M., et al. (2024). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 280, 116945. Ki(5a) = 1.2 nM, selectivity 45-fold; Ki(23a) = 0.42 nM, selectivity 150-fold. View Source
